5-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine
Description
Historical Context and Discovery
The development of this compound emerged from the broader exploration of pyridinamine derivatives in pharmaceutical research. While specific historical documentation of this compound's initial synthesis is limited in available literature, its development can be traced to the systematic investigation of halogenated pyridine derivatives that began in the latter half of the twentieth century. The compound belongs to a class of molecules that gained prominence through the recognition that pyridinamine scaffolds could serve as versatile intermediates in medicinal chemistry applications.
The synthesis of pyridinamine derivatives, particularly those incorporating tetrahydropyran functionalities, represents an evolution in organic synthesis methodologies that sought to combine the pharmacologically relevant pyridine ring system with protective and modifying groups that could enhance biological activity. The incorporation of bromine at the 5-position and the tetrahydropyran-4-ylmethyl group at the nitrogen atom reflects strategic modifications designed to optimize both synthetic accessibility and potential biological properties.
Research into this specific compound gained momentum as part of broader investigations into heterocyclic compounds containing nitrogen atoms in aromatic ring systems. The development of efficient synthetic routes for such compounds became particularly important as researchers recognized their potential applications in drug discovery programs targeting various therapeutic areas.
Significance in Medicinal Chemistry Research
This compound has demonstrated considerable significance in medicinal chemistry research, primarily due to its potential role as a protein kinase inhibitor and its utility as a building block for more complex bioactive molecules. The compound's structural features make it particularly valuable for researchers investigating kinase inhibition pathways, where the pyridinamine scaffold can interact with enzyme active sites through specific hydrogen bonding patterns.
The medicinal chemistry significance of this compound extends beyond its direct biological activity to encompass its role as a synthetic intermediate. The presence of the bromine atom at the 5-position provides a reactive site for various coupling reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These synthetic capabilities make the compound valuable for constructing more complex pharmaceutical targets.
Research has indicated that compounds containing the 2-aminopyridine scaffold, particularly those with halogen substitution patterns similar to this compound, can exhibit significant biological activities. The 2-aminopyridine core has been recognized for its ability to form critical hydrogen bonding interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
The tetrahydropyran moiety attached to the nitrogen atom serves multiple functions in medicinal chemistry applications. This cyclic ether group can enhance water solubility, modify pharmacokinetic properties, and provide additional sites for molecular recognition by biological targets. The combination of these structural elements positions the compound as a valuable scaffold for drug development programs.
Classification and Relationship to Other Pyridinamine Compounds
This compound belongs to the broader class of pyridinamine derivatives, which are heterocyclic compounds characterized by the presence of both pyridine and amine functionalities. Within this classification, the compound specifically represents a subset of halogenated pyridinamine derivatives that incorporate additional heterocyclic moieties.
The structural relationship between this compound and other pyridinamine derivatives can be understood through systematic comparison of substitution patterns and functional group arrangements. For instance, related compounds such as 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine share the halogenated pyridine core but differ in their nitrogen substituents. These structural variations allow for fine-tuning of biological activity and physicochemical properties.
Table 1: Comparative Analysis of Related Pyridinamine Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 1220018-97-2 | C₁₁H₁₅BrN₂O | 271.16 | Tetrahydropyran substituent, 5-bromo position |
| 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine | 1220029-53-7 | C₁₂H₁₇BrN₂O | 285.18 | Additional methyl group at 4-position |
| 5-bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine | Not specified | C₁₀H₁₅BrN₂O | 259.15 | Methoxypropyl substituent, 4-methyl group |
The classification of this compound within the broader context of heterocyclic chemistry places it among compounds that combine aromatic nitrogen heterocycles with saturated oxygen-containing rings. This dual heterocyclic nature is particularly significant in medicinal chemistry, as it provides multiple sites for molecular recognition and interaction with biological targets.
The relationship to other 2-aminopyridine derivatives is particularly noteworthy given the established biological activities of this compound class. Research has demonstrated that 2-aminopyridine scaffolds can serve as effective inhibitors of neuronal nitric oxide synthase, with structure-activity relationships showing the importance of specific substitution patterns for achieving optimal biological activity. The incorporation of the tetrahydropyran-4-ylmethyl group in the target compound represents a strategic modification that may enhance these biological interactions.
Current Research Landscape
The current research landscape surrounding this compound reflects the compound's growing importance in pharmaceutical research and development. Contemporary investigations focus on multiple aspects of the compound, including synthetic methodology optimization, biological activity screening, and structure-activity relationship studies.
Recent research efforts have concentrated on developing efficient synthetic routes for the compound that can be scaled for industrial production. These investigations typically involve optimization of reaction conditions, including temperature control, solvent selection, and catalyst systems to maximize yield and purity. The use of continuous flow reactors has been explored as a means to enhance synthetic efficiency, particularly for large-scale production requirements.
Biological activity research has revealed the compound's potential as a protein kinase inhibitor, with studies investigating its mechanism of action at the molecular level. Research has indicated that the compound may modulate cell cycle control through interaction with specific kinases involved in cellular signaling pathways. These findings have generated interest in the compound's potential therapeutic applications, particularly in areas where kinase inhibition represents a viable treatment strategy.
Table 2: Current Research Applications and Methodologies
| Research Area | Methodology | Key Findings | Applications |
|---|---|---|---|
| Synthetic Chemistry | Continuous flow reactors, optimized conditions | Enhanced efficiency and scalability | Industrial production |
| Biological Activity | Kinase inhibition assays, cell cycle studies | Protein kinase inhibitor activity | Drug development |
| Structure-Activity Relationships | Molecular modeling, binding studies | Interaction with biological targets | Lead optimization |
| Chemical Reactivity | Cross-coupling reactions, functionalization | Versatile synthetic intermediate | Pharmaceutical synthesis |
The research landscape also encompasses investigations into the compound's chemical reactivity patterns, particularly its behavior in cross-coupling reactions. Studies have demonstrated that the bromine atom at the 5-position can participate effectively in palladium-catalyzed reactions, making the compound valuable as a synthetic building block for more complex structures. These reactions include nucleophilic substitution processes and coupling reactions that can introduce diverse functional groups.
Structure-activity relationship studies represent another significant area of current research, with investigators seeking to understand how modifications to the basic scaffold affect biological activity. These studies often involve systematic variation of substituents and evaluation of resulting compounds for various biological endpoints. The tetrahydropyran moiety has been identified as a particularly important structural element that may influence both biological activity and physicochemical properties.
Current research also addresses the compound's potential applications beyond direct biological activity, including its use as a ligand in coordination chemistry and as a precursor for other pharmacologically active compounds. The compound's ability to serve as a versatile intermediate in organic synthesis has made it an attractive target for methods development studies, particularly those focused on efficient construction of complex heterocyclic systems.
Properties
IUPAC Name |
5-bromo-N-(oxan-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-1-2-11(14-8-10)13-7-9-3-5-15-6-4-9/h1-2,8-9H,3-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKALMQFRIQSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
5-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine interacts with its target, ALK-2, by binding to its extracellular ligand binding domain and regulated intracellular serine/threonine kinase domain. This interaction is crucial for signal transduction.
Biochemical Pathways
The compound this compound affects the Bone morphogenic proteins (BMPs) pathway. BMPs are multi-functional growth factors that are members of the transforming growth factor β (TGFβ) superfamily. BMP signaling plays a role in heart, neural, and cartilage development as well as in postnatal bone formation.
Biological Activity
5-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly as a protein kinase inhibitor . This compound is characterized by its unique molecular structure, which includes a bromine atom and a tetrahydro-2H-pyran moiety attached to a pyridine ring, contributing to its biological activity.
- Molecular Formula: C₁₁H₁₅BrN₂O
- Molecular Weight: Approximately 285.18 g/mol
- CAS Number: 1220018-97-2
Biological Activity
This compound exhibits significant biological activity primarily through its role as a protein kinase inhibitor . Protein kinases are critical in regulating various cellular processes, including cell cycle control, apoptosis, and signal transduction pathways. The inhibition of these kinases can interfere with cancer cell proliferation and survival, making this compound valuable in cancer research.
The compound's mechanism of action involves binding to specific protein kinases, thereby modulating their activity. Initial studies suggest that it may selectively inhibit certain kinases that are crucial in tumor growth and metastasis. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are commonly employed to assess these interactions.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural similarities with this compound and their notable features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine | Brominated pyridine | Exhibits different kinase inhibition profiles |
| N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-pyridinamine | Lacks bromine substitution | Potentially less potent due to missing halogen |
| 5-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-pyridinamine | Chlorinated pyridine | Different biological activity due to halogen variation |
The unique bromination pattern of this compound may enhance its binding affinity to target proteins compared to other similar compounds.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental setups:
- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits specific protein kinases implicated in cancer progression. For instance, it has been observed to reduce the phosphorylation of key substrates in signaling pathways associated with cell growth.
- Cell Line Experiments : Experiments on cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates, indicating its potential as an anti-cancer agent.
- Animal Models : Preliminary studies using animal models have suggested that this compound may inhibit tumor growth in vivo, although further research is required to establish its safety and efficacy profile.
Comparison with Similar Compounds
Positional Isomers and Halogen Substitutions
- 5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine (CAS: 1220029-58-2, C₁₂H₁₇BrN₂O):
Differs by a methyl group at the 3-position of the pyridine ring. This substitution increases molecular weight (285.19 vs. 271.16) and may influence steric interactions in binding pockets (). - 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine (CAS: 1219967-41-5, C₁₁H₁₅ClN₂O):
Replaces bromine with chlorine at the 6-position. Chlorine’s smaller atomic radius and lower electronegativity could alter electronic effects and metabolic stability ().
N-Alkylation Variations
Aromatic vs. Aliphatic Substituents
- 5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine (CAS: 1039803-54-7, C₁₂H₁₀BrFN₂):
Replaces the tetrahydro-2H-pyran group with a 4-fluorobenzyl moiety. The fluorinated aromatic ring increases lipophilicity (logP ~3.0) but may reduce solubility (). - 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine :
Incorporates a dimethoxybenzyl group, enhancing hydrogen-bonding capacity via methoxy oxygen atoms. This modification is associated with improved antitumor activity in related compounds ().
Physicochemical Properties
| Compound | Molecular Weight | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| 5-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine | 271.16 | ~2.0 | 3 | 3 | 25.4 |
| 5-Bromo-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine | 285.18 | 2.6 | 3 | 3 | 25.4 |
| 5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine | 281.12 | ~3.0 | 2 | 4 | 25.4 |
| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | 337.18 | 2.2 | 4 | 5 | 44.1 |
Key Observations :
- The tetrahydro-2H-pyran group balances lipophilicity (XLogP3 ~2.0–2.6) with moderate solubility.
- Methoxy groups (e.g., dimethoxybenzyl) enhance polarity and hydrogen-bonding capacity ().
Preparation Methods
Bromination of Pyridinamine Derivatives
Detailed Research Findings
- Regioselectivity: Bromination at the 5-position of the pyridine ring is favored due to electronic and steric factors, as supported by analogous bromination studies of pyridine derivatives.
- Purification: The crude product after alkylation is typically purified by recrystallization or column chromatography using solvents such as ethyl acetate and hexane mixtures to achieve high purity.
- Characterization: The final compound is confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to verify the substitution pattern and molecular integrity.
Data Table Summarizing Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Bromination Agent | N-Bromosuccinimide (NBS) or Br2 | Controlled addition to avoid over-bromination |
| Bromination Solvent | Chloroform, Dichloromethane | Non-polar solvents preferred |
| Bromination Temperature | 0-25 °C | Room temperature or below for selectivity |
| Alkylation Agent | Tetrahydro-2H-pyran-4-ylmethyl chloride/bromide | Prepared or commercially available |
| Alkylation Base | Potassium carbonate or sodium hydride | Mild base to deprotonate amine |
| Alkylation Solvent | Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents to enhance SN2 |
| Alk |
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine, and what reaction conditions are typically optimized?
The synthesis typically involves two key steps: (1) bromination of a pyridine precursor (e.g., 2-aminopyridine) at the 5th position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions, and (2) N-alkylation of the resulting amine with tetrahydro-2H-pyran-4-ylmethyl bromide. The alkylation step requires a polar aprotic solvent (e.g., DMF or MeOH) and a base (e.g., K₂CO₃) to deprotonate the amine, enabling nucleophilic substitution. Reaction conditions optimized include temperature (reflux at 80–100°C), stoichiometric excess of the alkylating agent (1.2–1.5 equiv), and reaction time (6–12 hours). Scalability challenges may arise due to steric hindrance from the tetrahydro-2H-pyran moiety, necessitating iterative optimization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- 1H/13C NMR : To confirm substitution patterns (e.g., bromine at C5, pyran-methyl group at N). Aromatic proton signals in the δ 7.0–8.5 ppm range and pyran methylene signals (δ 3.0–4.0 ppm) are critical .
- HPLC/GC-MS : To assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
- X-ray crystallography : Resolves ambiguities in stereochemistry and confirms intermolecular interactions (e.g., hydrogen bonds between NH and pyridine/pyran oxygen) .
- Melting point analysis : A sharp mp (e.g., 198–202°C for analogous bromopyridines) indicates crystallinity and purity .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of brominated pyridine derivatives like this compound?
- Kinase inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors. Use fluorescence-based ADP-Glo™ assays .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values. Parallel testing on non-cancerous cells (e.g., HEK293) ensures selectivity .
Advanced Research Questions
Q. How can researchers address low yields in the N-alkylation step during synthesis, and what mechanistic insights inform these optimizations?
Low yields often stem from incomplete deprotonation of the amine or steric hindrance from the tetrahydro-2H-pyran group. Strategies include:
- Base selection : Stronger bases (e.g., NaH) in anhydrous THF improve deprotonation efficiency.
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation in biphasic systems.
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves homogeneity. Mechanistically, in situ FT-IR monitoring of NH stretching (3300–3500 cm⁻¹) confirms amine activation, while DFT calculations predict transition-state energy barriers for alkylation .
Q. What strategies are employed to resolve contradictory data between computational modeling and experimental results (e.g., NMR chemical shifts vs. predicted values)?
- Solvent correction in DFT : Include implicit solvent models (e.g., PCM for DMSO) to align calculated shifts with experimental NMR.
- Dynamic effects : Account for tautomerism or conformational flexibility using molecular dynamics (MD) simulations.
- Cross-validation : Compare experimental X-ray bond lengths/angles (e.g., C-Br: 1.89–1.92 Å) with computational geometry optimizations. Discrepancies >0.05 Å suggest model inaccuracies .
Q. In crystallographic studies, how do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing of this compound?
X-ray data reveal centrosymmetric dimers formed via N–H···N hydrogen bonds (2.50–2.70 Å), stabilizing the crystal lattice. Weaker C–H···π interactions (3.0–3.5 Å) between pyridine rings and tetrahydro-2H-pyran methyl groups contribute to layered packing. These interactions reduce solubility in non-polar solvents but enhance thermal stability (TGA decomposition >250°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
